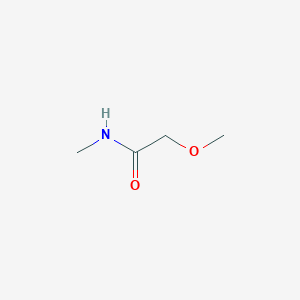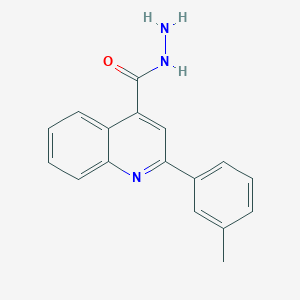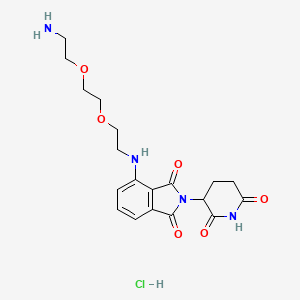![molecular formula C18H22Cl2N2O B2357649 1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride CAS No. 2402830-03-7](/img/structure/B2357649.png)
1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride is a compound that belongs to the class of spirocyclic indole derivativesThe unique structure of this compound, featuring a spiro linkage between an indole and an azetidine ring, contributes to its distinct chemical properties and biological activities .
准备方法
The synthesis of 1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole and azetidine precursors.
Spirocyclization: The key step involves the formation of the spiro linkage between the indole and azetidine rings. This is usually achieved through a cyclization reaction under acidic or basic conditions.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
化学反应分析
1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
科学研究应用
1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclization reactions.
Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is investigated for potential use in treating diseases such as cancer, viral infections, and inflammatory disorders.
作用机制
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways: By affecting these molecular targets, the compound can alter cellular processes such as proliferation, apoptosis, and inflammation. This contributes to its therapeutic effects in treating diseases.
相似化合物的比较
1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride can be compared with other spirocyclic indole derivatives:
Spiro[indole-oxindole]: This compound features a spiro linkage between an indole and an oxindole ring. It exhibits similar biological activities but may have different pharmacokinetic properties.
Spiro[indole-pyrrolidine]: This derivative has a spiro linkage between an indole and a pyrrolidine ring. It is known for its antiviral and anticancer activities.
Spiro[indole-piperidine]: This compound contains a spiro linkage between an indole and a piperidine ring. It is investigated for its potential use in treating neurological disorders.
The uniqueness of 1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride lies in its specific spiro linkage and the presence of the methoxyphenyl group, which may contribute to its distinct biological activities and therapeutic potential.
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.2ClH/c1-21-15-8-6-14(7-9-15)10-20-13-18(11-19-12-18)16-4-2-3-5-17(16)20;;/h2-9,19H,10-13H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBBAPPKNRYWTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3(CNC3)C4=CC=CC=C42.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2357571.png)
![9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2357574.png)

![4,6-dimethyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2357578.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide](/img/structure/B2357579.png)
![Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2357582.png)
![N,N-Diethylethanamine;5-(2-methylphenyl)-3-thia-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaene-4,8-dithione](/img/structure/B2357584.png)

![Sodium;2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2357586.png)

![1-(3,5-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2357588.png)
![1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)
